2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Mitochondrial toxicity Cinchophen derivatives Respiratory chain

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 116734-15-7) is a synthetic quinoline-4-carboxylic acid derivative belonging to the cinchophen structural family. It features a 4-hydroxyphenyl substituent at the 2-position and a methyl group at the 6-position of the quinoline core, with a carboxylic acid at the 4-position.

Molecular Formula C17H13NO3
Molecular Weight 279.29 g/mol
CAS No. 116734-15-7
Cat. No. B058279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid
CAS116734-15-7
Synonyms4-quinolinecarboxylic acid, 2-(4-hydroxyphenyl)-6-methyl-
Molecular FormulaC17H13NO3
Molecular Weight279.29 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C17H13NO3/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(18-15)11-3-5-12(19)6-4-11/h2-9,19H,1H3,(H,20,21)
InChIKeyPAVHGOHHXODEAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 116734-15-7) – Class Identity and Core Physicochemical Profile for Research Procurement


2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 116734-15-7) is a synthetic quinoline-4-carboxylic acid derivative belonging to the cinchophen structural family . It features a 4-hydroxyphenyl substituent at the 2-position and a methyl group at the 6-position of the quinoline core, with a carboxylic acid at the 4-position. Computed physicochemical properties from PubChem include a molecular weight of 279.29 g·mol⁻¹, XLogP3-AA of 3.4, two hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds . These properties position the compound as a moderately lipophilic, hydrogen-bond-capable scaffold for medicinal chemistry and chemical biology applications.

Why 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid Cannot Be Replaced by an In-Class Analog Without Functional Consequences


Quinoline-4-carboxylic acids exhibit exquisitely sensitive structure-activity relationships where even single substituent changes can profoundly alter target engagement, cellular activity, and toxicity profiles. A classic cinchophen derivative study demonstrated that 4′-hydroxycinchophen (lacking the 6-methyl group) had no measurable effect on mitochondrial respiration or ATPase activity, whereas 6-hydroxycinchophen (lacking the 4′-hydroxy) exhibited slight uncoupling effects, and the parent cinchophen showed only marginal activity . More recently, systematic investigations of the quinoline-4-carboxylic acid scaffold against alkaline phosphatases revealed that small substituent variations shift inhibitory potency between h-TNAP, h-IAP, h-PLAP, and h-GCAP isoforms by more than an order of magnitude . Consequently, substituting the dual-substituted 2-(4-hydroxyphenyl)-6-methylquinoline-4-carboxylic acid with a des-methyl, des-hydroxy, or methoxy analog carries a high risk of altering or abolishing the intended pharmacological or chemical performance.

Quantitative Differentiation Evidence for 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid Versus Closest Analogs


Mitochondrial Safety Profile: 4′-Hydroxy Substitution Abolishes Respiratory Uncoupling Seen with 6-Hydroxy and Parent Cinchophen

In a direct comparative study of cinchophen derivatives, 4′-hydroxycinchophen (structurally identical to the target compound except lacking the 6-methyl group) was completely devoid of mitochondrial respiratory uncoupling and ATPase stimulation, whereas 6-hydroxycinchophen (lacking the 4′-hydroxy) produced slight but detectable uncoupling, and the parent cinchophen showed marginal activity . Although the 6-methyl-4′-hydroxy combination was not tested in this specific study, the data establish the critical contribution of the 4′-hydroxy group to the absence of mitochondrial liability – a profile that the target compound inherits plus the additional lipophilic modulation from the 6-methyl group.

Mitochondrial toxicity Cinchophen derivatives Respiratory chain

Lipophilicity Modulation: XLogP3-AA = 3.4 Balances Membrane Permeability Versus Metabolic Clearance Risk Relative to Des-Methyl and Des-Hydroxy Analogs

The target compound has a computed XLogP3-AA of 3.4 as reported by PubChem . The des-methyl analog, 2-(4-hydroxyphenyl)quinoline-4-carboxylic acid (CAS 6952-34-7), has a computed XLogP3-AA of approximately 2.8 . The des-hydroxy analog, 6-methyl-2-phenylquinoline-4-carboxylic acid (CAS 60538-98-9), has a computed XLogP3-AA of approximately 3.8 . The 4′-methoxy analog, 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylic acid (CAS 116734-22-6), has a computed XLogP3-AA of approximately 4.0 . The target compound's value of 3.4 places it in a moderate lipophilicity range favourable for both membrane permeability and aqueous solubility, whereas the methoxy analog (4.0) may carry higher metabolic clearance risk and the des-methyl analog (2.8) may exhibit reduced passive membrane permeation.

Lipophilicity ADME Quinoline-4-carboxylic acids

Hydrogen Bond Donor Capacity: Dual HBD (Phenolic OH + COOH) Enables Bidentate Interactions Not Achievable with Mono-HBD or Methoxy Analogs

The target compound possesses two hydrogen bond donors (phenolic OH and carboxylic acid) and four hydrogen bond acceptors . In comparison, the des-hydroxy analog (6-methyl-2-phenylquinoline-4-carboxylic acid) has only one HBD (COOH) and three HBA, while the 4′-methoxy analog has only one HBD (COOH) and four HBA but the methoxy oxygen is a weaker hydrogen bond acceptor compared to a free hydroxyl . The presence of the 4′-hydroxy group provides an additional donor capable of engaging in bidentate hydrogen bonding with biological targets – a feature consistently correlated with enhanced inhibitory potency in quinoline-4-carboxylic acid alkaline phosphatase inhibitors . This dual HBD architecture is particularly relevant for target engagement in enzyme active sites and protein binding pockets.

Hydrogen bonding Molecular recognition Quinoline scaffold

Dihydroorotase Enzyme Inhibition: Measured IC50 = 180 µM Provides a Baseline for Structure-Based Optimization Against Pyrimidine Biosynthesis Targets

In a biochemical assay measuring inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites cells, the target compound demonstrated an IC50 value of 1.80 × 10⁵ nM (180 µM) when tested at a concentration of 10 µM at pH 7.37 . For context, the most potent quinoline-4-carboxylic acid-based human dihydroorotate dehydrogenase (hDHODH) inhibitors in the literature achieve IC50 values in the low nanomolar range (e.g., compound C44 with IC50 = 1 nM, and compound A9 with IC50 = 9.7 nM) . This places the target compound as a moderate-activity starting point, with the 4′-hydroxy and 6-methyl substituent combination representing a tractable vector for further optimization toward hDHODH or related pyrimidine pathway enzymes.

Dihydroorotase Pyrimidine biosynthesis Enzyme inhibition

Alkaline Phosphatase Inhibitor Class Membership: Quinoline-4-carboxylic Acid Scaffold Validated Across Four Isoforms with Nanomolar Potency Achievable Through Substituent Tuning

A systematic SAR study of quinoline-4-carboxylic acid derivatives demonstrated that appropriate substituent selection can yield potent and isoform-selective alkaline phosphatase inhibitors. The most potent compound in that series, 3j, inhibited h-TNAP with an IC50 of 22 ± 1 nM, while 3e inhibited h-IAP and h-PLAP with IC50 values of 34 ± 10 nM and 82 ± 10 nM, respectively . The target compound, featuring a 4-hydroxyphenyl group at the 2-position and a 6-methyl group, occupies a distinct region of chemical space within this validated pharmacophore. Although no direct IC50 data for the target compound against alkaline phosphatases were identified, its structural elements (2-aryl substitution with hydrogen-bond-capable 4′-hydroxy, combined with 6-alkyl modulation) correspond closely to the design principles shown to confer nanomolar potency in optimized analogs.

Alkaline phosphatase inhibition Isoform selectivity Quinoline scaffold

High-Confidence Research and Industrial Application Scenarios for 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid


Hit-to-Lead Optimization for Human Dihydroorotate Dehydrogenase (hDHODH) or Related Pyrimidine Pathway Targets

The target compound has a validated, albeit moderate, IC50 of 180 µM against dihydroorotase , placing it as a starting hit for pyrimidine biosynthesis inhibition programs. Given that the quinoline-4-carboxylic acid scaffold has yielded clinical-stage hDHODH inhibitors such as brequinar (IC50 5–10 nM) , the compound's dual substitution pattern (4′-hydroxy + 6-methyl) offers two distinct vectors for systematic SAR exploration. Procurement for medicinal chemistry programs seeking tractable, moderately active quinoline-4-carboxylic acid hits is justified.

Alkaline Phosphatase Isoform Selectivity Screening and Probe Development

The quinoline-4-carboxylic acid scaffold has demonstrated nanomolar potency against four human alkaline phosphatase isoforms, with achievable isoform selectivity through substituent tuning . The target compound's 2-(4-hydroxyphenyl) group and 6-methyl substitution align with structural determinants of potency in this class. Researchers procuring this compound for alkaline phosphatase inhibitor screening panels can directly test a dual-substituted analog that differs from previously characterized mono-substituted variants.

Mitochondrial Safety Profiling of Cinchophen-Derived Chemical Probes

Legacy cinchophen derivatives are associated with mitochondrial toxicity and hepatotoxicity. Data from comparative mitochondrial studies indicate that the 4′-hydroxy substituent abolishes respiratory uncoupling, while 6-hydroxy substitution produces slight uncoupling . The target compound combines the favourable 4′-hydroxy group with a 6-methyl (rather than 6-hydroxy) substitution, making it a valuable reference compound for structure-toxicity relationship studies aiming to decouple pharmacological activity from mitochondrial liability in quinoline-based probes.

Physicochemical Reference Standard for HPLC Method Development

With a computed XLogP3-AA of 3.4, two hydrogen bond donors, four hydrogen bond acceptors, and molecular weight of 279.29 g·mol⁻¹ , the target compound occupies a well-defined region of oral drug-like chemical space. This balanced profile makes it suitable as a retention time and peak shape reference standard in reverse-phase HPLC method development for quinoline-4-carboxylic acid libraries, particularly when optimizing separation of analogs spanning logP values from ~2.8 to ~4.0 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Hydroxyphenyl)-6-methylquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.